molecular formula C40H28ClN11O18S5 B12758405 7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid CAS No. 93892-91-2

7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid

Cat. No.: B12758405
CAS No.: 93892-91-2
M. Wt: 1146.5 g/mol
InChI Key: BTOVZOFJXVYECN-UHFFFAOYSA-N
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Description

“7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid” is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form an azo compound.

    Triazine Ring Formation:

    Sulphonation: The addition of sulpho groups is usually carried out using concentrated sulfuric acid or oleum under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves large-scale reactions in batch or continuous reactors. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthryl groups.

    Reduction: Reduction reactions may target the azo and triazine groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or hydrazines.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye in textiles and inks.

    Analytical Chemistry: It serves as a reagent for detecting and quantifying various substances.

Biology and Medicine

    Biological Staining: The compound is used in histology for staining tissues and cells.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Environmental Science: Employed in the treatment of wastewater due to its ability to bind with heavy metals and other pollutants.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The azo and triazine groups can form strong bonds with proteins and nucleic acids, affecting their function. The sulpho groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.

    Triazine Compounds: Similar to compounds like atrazine, which is used as a herbicide.

    Sulphonic Acid Derivatives: Compounds like sulphanilic acid, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

This compound stands out due to its combination of multiple functional groups, which confer unique chemical properties and a wide range of potential applications. Its complex structure allows for diverse interactions with other molecules, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

93892-91-2

Molecular Formula

C40H28ClN11O18S5

Molecular Weight

1146.5 g/mol

IUPAC Name

7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid

InChI

InChI=1S/C40H28ClN11O18S5/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50)

InChI Key

BTOVZOFJXVYECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)N

Origin of Product

United States

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